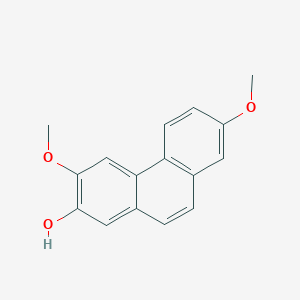
3,7-Dimethoxyphenanthren-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethoxyphenanthren-2-OL is an organic compound with the molecular formula C₁₆H₁₄O₃. It belongs to the class of phenanthrenes, which are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of two methoxy groups (-OCH₃) at the 3 and 7 positions and a hydroxyl group (-OH) at the 2 position on the phenanthrene skeleton .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethoxyphenanthren-2-OL can be achieved through various synthetic routes. One common method involves the use of Grignard reagents. For instance, the reaction of 3,7-dimethoxyphenanthrene with a Grignard reagent followed by hydrolysis can yield this compound . Another method involves the use of dimethyldioxirane (DMDO) for the oxidation of 3,7-dimethoxyphenanthrene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethoxyphenanthren-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,7-dimethoxyphenanthren-2-one.
Reduction: Formation of this compound dihydro derivative.
Substitution: Formation of various substituted phenanthrenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethoxyphenanthren-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a chemical intermediate in various industrial processes .
Wirkmechanismus
The mechanism of action of 3,7-Dimethoxyphenanthren-2-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The methoxy groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Dimethoxyphenanthrene: Lacks the hydroxyl group, resulting in different chemical and biological properties.
2-Methoxyphenanthrene: Contains only one methoxy group, leading to variations in reactivity and applications.
3,7-Dihydroxyphenanthrene: Contains hydroxyl groups instead of methoxy groups, affecting its solubility and biological activity .
Uniqueness
3,7-Dimethoxyphenanthren-2-OL is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological properties. This combination of functional groups allows for versatile applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
110202-83-0 |
|---|---|
Molekularformel |
C16H14O3 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
3,7-dimethoxyphenanthren-2-ol |
InChI |
InChI=1S/C16H14O3/c1-18-12-5-6-13-10(7-12)3-4-11-8-15(17)16(19-2)9-14(11)13/h3-9,17H,1-2H3 |
InChI-Schlüssel |
UCVNCEXOYIMYFV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3=CC(=C(C=C3C=C2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


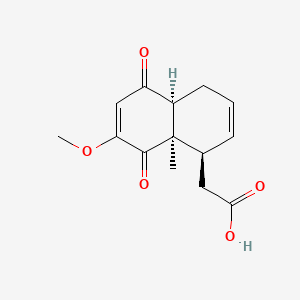
![N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide](/img/structure/B14332061.png)
![5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one](/img/structure/B14332073.png)
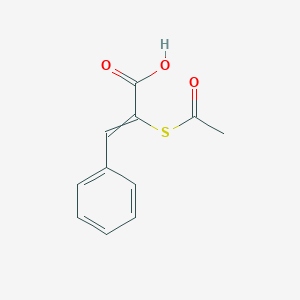
![[(3-Methylquinoxalin-2-yl)oxy]acetyl chloride](/img/structure/B14332083.png)
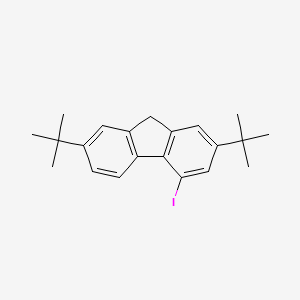
![4-[3-(4-Fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide](/img/structure/B14332100.png)
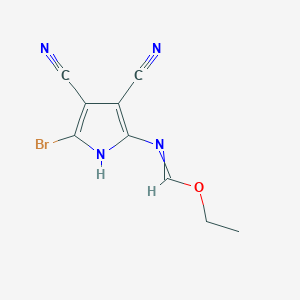
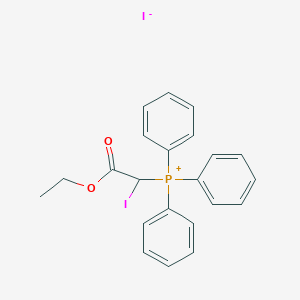
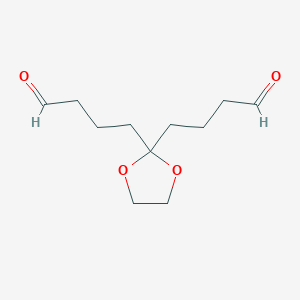

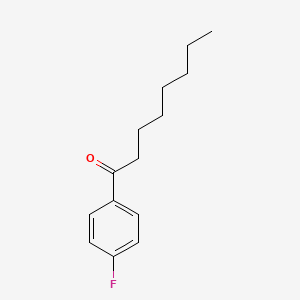
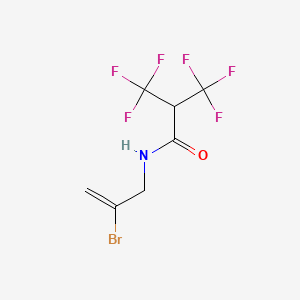
![6,6'-(Ethene-1,2-diyl)bis[3,7-dimethyl-5-(propan-2-yl)-1H-inden-1-one]](/img/structure/B14332118.png)
